5-Propyl-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-Propyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound is part of the oxadiazole family, known for their diverse applications in medicinal chemistry, material science, and agriculture due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-propyl-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of an amidoxime with an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like toluene at elevated temperatures .
Industrial Production Methods: Industrial production of 1,2,4-oxadiazoles, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as graphene oxide has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to oxadiazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products:
Oxidation: Oxadiazole N-oxides.
Reduction: Oxadiazoline derivatives.
Substitution: Halogenated oxadiazoles.
Scientific Research Applications
5-Propyl-1,2,4-oxadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of high-energy materials and as a component in organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-propyl-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. In anti-inflammatory and anticancer research, it modulates signaling pathways and induces apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer with different electronic properties.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Commonly used in pharmaceuticals for its bioactive properties.
Uniqueness: 5-Propyl-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole isomers .
Properties
Molecular Formula |
C6H8N2O3 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-propyl-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4-7-5(6(9)10)8-11-4/h2-3H2,1H3,(H,9,10) |
InChI Key |
XMYKZTKWPORYLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
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